molecular formula C14H8O2<br>C6H4(CO)2C6H4<br>C14H8O2 B042736 Anthraquinone CAS No. 84-65-1

Anthraquinone

Cat. No. B042736
CAS RN: 84-65-1
M. Wt: 208.21 g/mol
InChI Key: RZVHIXYEVGDQDX-UHFFFAOYSA-N
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Patent
US05624543

Procedure details

The anthraquinone model compound (1,5-anthraquinonedisulfonic acid, disodium salt) and two polymers were subjected to the hydrogenation conditions. The reaction mixtures were analyzed with UV/visible spectroscopy following removal of the catalyst under an inert atmosphere (argon or nitrogen). Where anthrahydroquinone is formed, a bright yellow solution results. The results of some of the hydrogenation experiments are determined from the absorption spectra both before and after hydrogenation, and are summarized in Table 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5-anthraquinonedisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1(=O)C2C(C=C3C(C=2)=CC=CC3=O)=CC(S(O)(=O)=O)=C1S(O)(=O)=O.[Na][Na]>>[CH:10]1[CH:11]=[C:12]2[C:13]([OH:15])=[C:14]3[C:5](=[C:6]([OH:16])[C:7]2=[CH:8][CH:9]=1)[CH:4]=[CH:3][CH:2]=[CH:1]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
1,5-anthraquinonedisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(=C(C=C2C=C3C(C=CC=C3C=C12)=O)S(=O)(=O)O)S(=O)(=O)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
CUSTOM
Type
CUSTOM
Details
removal of the catalyst under an inert atmosphere (argon or nitrogen)

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.